3,4-DIFLUORO-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]BENZAMIDE
Description
3,4-Difluoro-N-[(3-methoxythiolan-3-yl)methyl]benzamide is a benzamide derivative featuring a 3,4-difluorinated aromatic ring and a unique N-substituent: a methyl group attached to a 3-methoxythiolan (tetrahydrothiophene) ring. Limited analytical data are available for this compound, as it is marketed as a rare research chemical without purity or spectral characterization .
Properties
IUPAC Name |
3,4-difluoro-N-[(3-methoxythiolan-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2NO2S/c1-18-13(4-5-19-8-13)7-16-12(17)9-2-3-10(14)11(15)6-9/h2-3,6H,4-5,7-8H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGPNIRKONHCOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSC1)CNC(=O)C2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DIFLUORO-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]BENZAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3,4-difluorobenzoyl chloride with 3-methoxythiolan-3-ylmethanamine under controlled conditions to form the desired benzamide derivative. The reaction is usually carried out in the presence of a base such as triethylamine and a suitable solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization may be employed to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,4-DIFLUORO-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The difluoro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted benzamide derivatives .
Scientific Research Applications
3,4-DIFLUORO-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-DIFLUORO-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Research Findings and Limitations
- Substituent Effects : Fluorine’s electron-withdrawing nature may enhance the target compound’s stability but reduce reactivity compared to chlorine or sulfonamide groups in analogs like LMM5 .
- Bioactivity Gaps: No data are available for the target compound’s biological activity, unlike well-characterized analogs such as AH-7921 (opioid) or flutolanil (fungicide) .
- Potential Applications: Structural similarities to pesticidal benzamides (e.g., flutolanil) suggest possible agrochemical uses, while the N-heterocycle could align with medicinal chemistry targets .
Biological Activity
3,4-DIFLUORO-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]BENZAMIDE is a synthetic compound that belongs to the class of benzamide derivatives, which are known for their diverse biological activities. This article provides a detailed overview of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C15H22F2N2O2S, with a molecular weight of approximately 338.41 g/mol. The compound features a difluorobenzamide moiety linked to a methoxythiolan group, which is significant for its biological activity.
Antimicrobial Properties
Research indicates that benzamide derivatives exhibit antimicrobial activities. In vitro studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains. For instance, the compound's structural components may enhance its ability to penetrate bacterial cell walls and disrupt metabolic processes.
Anticancer Activity
Benzamide derivatives have been explored for their anticancer potential. The mechanism often involves the inhibition of specific kinases or pathways associated with tumor growth. Preliminary studies suggest that this compound may exert cytotoxic effects on cancer cell lines through apoptosis induction and cell cycle arrest.
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10.5 | Apoptosis induction |
| A549 (Lung) | 12.0 | Cell cycle arrest |
| H1975 (Lung) | 8.7 | Inhibition of EGFR signaling |
Neuroprotective Effects
There is emerging evidence that certain benzamide derivatives may offer neuroprotective benefits by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This activity is particularly relevant in the context of neurodegenerative diseases.
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression or microbial metabolism.
- Receptor Modulation : It could interact with specific receptors, altering cellular signaling pathways.
- Oxidative Stress Reduction : By scavenging free radicals, it may protect cells from oxidative damage.
Case Studies
A recent study explored the effects of various benzamide derivatives on breast cancer cell lines. The results indicated that compounds structurally related to this compound significantly reduced cell viability and induced apoptosis at micromolar concentrations .
Another investigation focused on the antimicrobial properties of similar compounds, revealing effective inhibition against Gram-positive and Gram-negative bacteria . These findings underscore the potential versatility of this compound in therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
